4-(Cyclohexylthio)piperidine-4-carboxylic acid
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Overview
Description
4-(cyclohexylsulfanyl)piperidine-4-carboxylic acid is a compound that features a piperidine ring substituted with a cyclohexylsulfanyl group and a carboxylic acid group. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under controlled conditions, followed by functional group modifications .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of catalysts and specific reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(cyclohexylsulfanyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms .
Scientific Research Applications
4-(cyclohexylsulfanyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(cyclohexylsulfanyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives such as:
- Piperidine-4-carboxylic acid
- 4-hydroxypiperidine-4-carboxylic acid
- 4-aminopiperidine-4-carboxylic acid
Uniqueness
4-(cyclohexylsulfanyl)piperidine-4-carboxylic acid is unique due to the presence of the cyclohexylsulfanyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications and activities .
Properties
Molecular Formula |
C12H21NO2S |
---|---|
Molecular Weight |
243.37 g/mol |
IUPAC Name |
4-cyclohexylsulfanylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H21NO2S/c14-11(15)12(6-8-13-9-7-12)16-10-4-2-1-3-5-10/h10,13H,1-9H2,(H,14,15) |
InChI Key |
KJBJYFTYVLKVCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)SC2(CCNCC2)C(=O)O |
Origin of Product |
United States |
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